Ferric Pyrophosphate Citrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

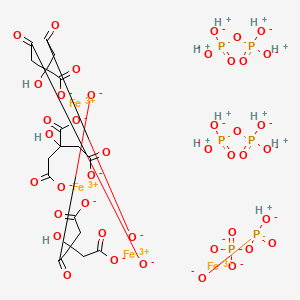

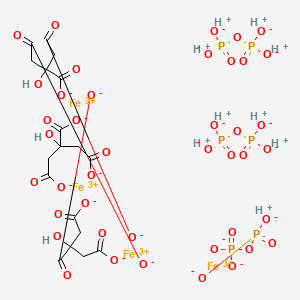

Ferric pyrophosphate citrate is a soluble iron compound used primarily as an iron replacement product. It is particularly significant in the medical field for maintaining hemoglobin levels in patients undergoing hemodialysis. The compound consists of iron complexed with pyrophosphate and citrate, forming a stable and water-soluble complex .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ferric pyrophosphate citrate involves combining citrate and pyrophosphate ions in water. A typical method includes dissolving disodium citrate and tetrasodium pyrophosphate in water, followed by the addition of ferric sulfate solution. The reaction is carried out under controlled pH conditions to ensure the formation of the desired chelate .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The resulting chelate compositions are then processed into various dosage forms using conventional techniques .

Chemical Reactions Analysis

Types of Reactions: Ferric pyrophosphate citrate undergoes several types of chemical reactions, including:

Oxidation-Reduction Reactions: The ferric ion (Fe³⁺) can participate in redox reactions, where it can be reduced to ferrous ion (Fe²⁺) under certain conditions.

Substitution Reactions: The citrate and pyrophosphate ligands can be substituted by other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and other peroxides can oxidize the ferrous ion back to ferric ion.

Reducing Agents: Ascorbic acid and other reducing agents can reduce ferric ion to ferrous ion.

Ligand Exchange: Various ligands such as EDTA can replace citrate and pyrophosphate under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of ferric ion results in ferrous ion, while ligand exchange can produce different iron-ligand complexes .

Scientific Research Applications

Ferric pyrophosphate citrate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study iron coordination chemistry and redox behavior.

Biology: The compound is used to investigate iron metabolism and transport in biological systems.

Industry: It is used in the formulation of iron supplements and fortification of food products.

Mechanism of Action

Ferric pyrophosphate citrate exerts its effects by delivering iron to the body in a bioavailable form. The iron in the compound binds to transferrin, a protein that transports iron in the blood. This iron is then delivered to erythroid precursor cells in the bone marrow, where it is incorporated into hemoglobin. The strong complex formation between ferric ion, pyrophosphate, and citrate ensures that iron is delivered efficiently without causing oxidative damage .

Comparison with Similar Compounds

Ferric Pyrophosphate: Similar to ferric pyrophosphate citrate but lacks the citrate component.

Ferric Citrate: Another iron replacement product that is used to control serum phosphorus levels and treat iron deficiency anemia.

Uniqueness: this compound is unique due to its high water solubility and stability, which makes it suitable for intravenous administration. Unlike other iron compounds, it can directly transfer iron to transferrin without the need for processing by the reticuloendothelial system, reducing the risk of oxidative damage and inflammation .

Properties

Key on ui mechanism of action |

The usage of ferric pyrophosphate is based on the strong complex formation between these two species. Besides, the capacity of pyrophosphate to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin and promote iron exchange between transferrin molecules. These properties make it a very suitable compound for parenteral administration, iron delivery into circulation and incorporation into hemoglobin. |

|---|---|

CAS No. |

1802359-96-1 |

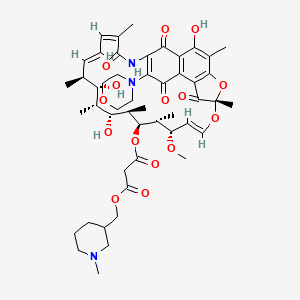

Molecular Formula |

C18H24Fe4O42P6 |

Molecular Weight |

1321.6 g/mol |

IUPAC Name |

hydron;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);phosphonato phosphate |

InChI |

InChI=1S/3C6H8O7.4Fe.3H4O7P2/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;3*1-8(2,3)7-9(4,5)6/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;3*(H2,1,2,3)(H2,4,5,6)/q;;;4*+3;;;/p-12 |

InChI Key |

SXAWSYZURCZSDX-UHFFFAOYSA-B |

Canonical SMILES |

[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |

boiling_point |

309.6ºC at 760 mmHg |

solubility |

Soluble |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-azaniumylethyl [(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B10786822.png)

![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B10786826.png)

![1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10786839.png)

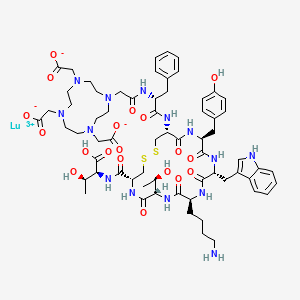

![(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoate;hydron;lutetium-177(3+)](/img/structure/B10786840.png)

![2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B10786884.png)

![(1R,2S,5Z,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10786897.png)